molecular formula C12H16N2O2 B1518037 4-amino-N-(oxan-4-yl)benzamide CAS No. 1155632-18-0

4-amino-N-(oxan-4-yl)benzamide

Cat. No.: B1518037
CAS No.: 1155632-18-0
M. Wt: 220.27 g/mol
InChI Key: NZWVECKCACDQSL-UHFFFAOYSA-N
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Description

4-Amino-N-(oxan-4-yl)benzamide is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of benzamide and features an amino group attached to the benzene ring and an oxan-4-yl group attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-amino-N-(oxan-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-3-1-9(2-4-10)12(15)14-11-5-7-16-8-6-11/h1-4,11H,5-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWVECKCACDQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(oxan-4-yl)benzamide typically involves the reaction of 4-aminobenzamide with oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(oxan-4-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amino group.

  • Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).

  • Substitution: Electrophilic substitution reactions often use halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 4-Nitro-N-(oxan-4-yl)benzamide

  • Reduction: 4,4'-Diamino-N-(oxan-4-yl)benzamide

  • Substitution: Bromo-N-(oxan-4-yl)benzamide

Scientific Research Applications

4-Amino-N-(oxan-4-yl)benzamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which 4-amino-N-(oxan-4-yl)benzamide exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

4-Amino-N-(oxan-4-yl)benzamide is similar to other benzamide derivatives, such as 4-aminobenzamide and 4-nitrobenzamide. its unique oxan-4-yl group distinguishes it from these compounds, providing different chemical and biological properties. Other similar compounds include:

  • 4-Aminobenzamide: Lacks the oxan-4-yl group.

  • 4-Nitrobenzamide: Contains a nitro group instead of an amino group.

  • 4-Aminomethyltetrahydropyran: Contains a similar oxan-4-yl group but with a different amine structure.

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Biological Activity

4-amino-N-(oxan-4-yl)benzamide is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of benzamide, characterized by an amino group on the benzene ring and an oxan-4-yl substituent on the nitrogen atom of the amide group. This compound has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities.

The biological activity of 4-amino-N-(oxan-4-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and benzamide groups are capable of forming hydrogen bonds and other interactions with active sites, which modulate the activity of target molecules. The oxan-4-yl substituent may enhance binding affinity and specificity, making this compound a valuable candidate for therapeutic applications.

Biological Activity

Research indicates that 4-amino-N-(oxan-4-yl)benzamide exhibits several biological activities:

  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, although further research is needed to confirm this effect and elucidate the underlying mechanisms.
  • Enzyme Inhibition : The compound has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies, particularly in relation to cancer metabolism.
  • Cytotoxicity : In vitro studies have shown that derivatives of benzamide compounds, including those similar to 4-amino-N-(oxan-4-yl)benzamide, possess cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Case Studies and Research Findings

A review of recent literature reveals significant findings regarding the biological activities of 4-amino-N-(oxan-4-yl)benzamide and related compounds:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralPotential antiviral properties; further research needed
Enzyme InhibitionInhibition of enzymes involved in cancer metabolism
CytotoxicityEffective against leukemia KG-1 cells in micromolar range

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various benzamide derivatives, it was found that compounds similar to 4-amino-N-(oxan-4-yl)benzamide exhibited significant activity against leukemia cell lines. Specifically, one study reported that certain derivatives showed comparable cytotoxicity to established chemotherapeutic agents, suggesting their potential as novel anticancer therapies .

Comparison with Similar Compounds

The unique structure of 4-amino-N-(oxan-4-yl)benzamide differentiates it from other benzamide derivatives. The presence of the oxan-4-yl group influences solubility, reactivity, and biological activity. Comparatively, other benzamide derivatives have been shown to possess varying degrees of enzyme inhibition and cytotoxicity, but the specific interactions facilitated by the oxan-4-yl substituent may provide enhanced selectivity against certain targets .

Table 2: Comparison with Related Compounds

Compound NameActivity TypeObservations
3-amino-N-[3-(oxan-4-yl)phenyl]benzamideEnzyme InhibitionNoted for high binding affinity
Other Benzamide DerivativesVarying ActivitiesGeneral anticancer properties noted

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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